molecular formula C8H7BrN2 B1525293 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190316-53-0

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Numéro de catalogue: B1525293
Numéro CAS: 1190316-53-0
Poids moléculaire: 211.06 g/mol
Clé InChI: HGIOZWPMBNFOED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190316-53-0) is a high-value brominated heterocyclic building block extensively utilized in medicinal chemistry and anticancer drug discovery. This compound features a pyrrolo[2,3-c]pyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities. With a molecular formula of C 8 H 7 BrN 2 and a molecular weight of 211.06 g/mol, it is characterized by slight solubility (1.9 g/L at 25°C) and a calculated density of 1.654 g/cm³ . The primary research value of this reagent lies in its role as a key synthetic intermediate for the design and synthesis of novel tubulin polymerization inhibitors. The rigid 1H-pyrrolo[2,3-c]pyridine core serves as an effective bioisostere, used to replace the metabolically labile cis-olefin bonds in natural products like Combretastatin A-4 (CA-4) to create configuration-constrained analogs with improved stability and potent antiproliferative activity . Researchers have successfully incorporated this scaffold into derivatives that exhibit moderate to excellent in vitro antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl groups to explore structure-activity relationships . This makes it an indispensable tool for developing new candidates in the search for effective colchicine-binding site inhibitors (CBSIs) that can overcome multidrug resistance in cancer therapy.

Propriétés

IUPAC Name

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOZWPMBNFOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization to Form the Pyrrolo[2,3-c]pyridine Core

  • The pyrrolo[2,3-c]pyridine scaffold can be synthesized via cyclization of appropriately substituted aminopyridines with α-haloketones or related precursors.
  • This step establishes the fused bicyclic system necessary for further functionalization.

Selective Bromination at the 3-Position

  • Bromination is typically achieved using N-bromosuccinimide (NBS) as the brominating agent.
  • The reaction is carried out in inert solvents such as dichloromethane (DCM) at room temperature.
  • Thin-layer chromatography (TLC) is used to monitor the reaction progress.
  • Regioselectivity is influenced by the electronic environment of the pyrrolo[2,3-c]pyridine core, favoring bromination at the 3-position on the pyrrole ring.

Representative Synthetic Route

Step Reaction Type Reagents & Conditions Outcome
1 Cyclization Aminopyridine + α-haloketone, heating in polar solvent Formation of pyrrolo[2,3-c]pyridine core
2 Methylation NaH, MeI in tetrahydrofuran (THF), 0°C to RT Introduction of methyl group at 7-position
3 Bromination NBS in DCM, room temperature, monitored by TLC Selective bromination at 3-position

Industrial and Scale-Up Considerations

  • Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
  • Continuous flow reactors may be employed for better control over bromination and methylation steps.
  • Purification typically involves silica gel chromatography using solvent gradients (e.g., heptane/ethyl acetate) and crystallization.

Regioselectivity and Synthetic Challenges

  • Regioselective bromination at the 3-position can be challenging due to potential competing sites on the heterocyclic system.
  • Strategies to enhance regioselectivity include:
    • Pre-installation of directing groups such as nitro or boronic acid substituents.
    • Use of catalytic systems (e.g., palladium catalysts) to facilitate selective cross-coupling reactions.
    • Controlling reaction temperature to favor kinetic or thermodynamic products.

Comparative Data Table of Preparation Parameters

Parameter Method A (Literature Route) Method B (Industrial Optimization) Notes
Starting material 7-methyl-2-aminopyridine + α-haloketone Same Availability influences choice
Cyclization solvent Polar aprotic (e.g., DMF) Polar aprotic or mixed solvents Solvent affects yield
Methylation agent Methyl iodide (MeI) Methyl triflate or MeI Methyl triflate offers higher reactivity
Bromination agent NBS NBS or bromine in controlled flow Flow reactors improve selectivity
Temperature 0°C to RT Controlled 20-25°C Temperature critical for regioselectivity
Purification Silica gel chromatography Chromatography + crystallization Crystallization for scale-up

Summary of Key Research Findings

  • Bromination using NBS is the most common and efficient method for introducing bromine at the 3-position on the pyrrolo[2,3-c]pyridine core.
  • Methylation at the 7-position is best achieved prior to bromination to avoid side reactions.
  • The fused bicyclic system’s electronic properties direct regioselective substitution.
  • Industrial processes focus on optimizing reaction conditions and purification to achieve high purity (>95%) and yield.
  • Advanced catalytic methods and directing groups can further improve regioselectivity and functional group tolerance.

Analyse Des Réactions Chimiques

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mécanisme D'action

The biological activity of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is primarily due to its ability to interact with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where abnormal kinase activity is often observed .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability make it more reactive in Suzuki and Sonogashira couplings compared to chlorine, as seen in analogs like 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (). Chlorinated analogs (e.g., 3-Chloro-7-methyl-) may exhibit lower reactivity but improved stability .

Comparison with Pyrrolo[2,3-b]pyridines

Key Observations :

  • Ethynyl vs. Methyl : Ethynyl groups (e.g., in ) enable π-π stacking interactions in kinase binding pockets, whereas methyl groups in the target compound may provide steric hindrance or hydrophobic interactions .
  • Synthetic Yields: Halogenated pyrrolo[2,3-b]pyridines are synthesized in moderate to high yields (51–75%) via Sonogashira coupling, suggesting similar routes could apply to the target compound .

Comparison with Thieno[2,3-c]pyridines and Other Heterocycles

  • Thieno[2,3-c]pyridines: Compounds like 3-trifluoromethyl-substituted thieno[2,3-c]pyridines () show IC₅₀ values of ~2 μM in kinase assays, highlighting the potency of electronegative substituents. The target compound’s bromine may mimic this effect but with lower electronegativity .
  • Benzofuro[2,3-c]pyridines : These tricyclic analogs () exhibit MDR-modulating activity, suggesting that annulation patterns (e.g., pyrrolo vs. benzofuro) drastically alter bioactivity .

Activité Biologique

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused pyrrole and pyridine ring system, with a bromine atom at the third position of the pyrrole ring and a methyl group at the seventh position of the pyridine ring. Its molecular formula is C_8H_8BrN, and it has a molecular weight of approximately 211.06 g/mol. The presence of nitrogen atoms within its structure positions it as a promising candidate for developing pharmacologically active agents.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival pathways in cancer cells, leading to potential apoptosis induction.
  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens, making this compound a candidate for further exploration in antibacterial drug development .
  • Neuroprotective Effects : Some derivatives of pyrrolo[2,3-c]pyridine have demonstrated neuroprotective properties, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, its inhibition of FGFRs leads to decreased signaling pathways associated with tumor growth and survival. Additionally, the compound's ability to interact with various enzymes and receptors may contribute to its observed biological activities.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of related compounds:

Compound NameStructure TypeNotable Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridinePyrrolo-PyridineAnticancer activity through FGFR inhibition
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridinePyrrolo-PyridineAntimicrobial properties against Staphylococcus aureus
1H-pyrrolo[3,2-c]pyridine derivativesPyrrolo-PyridineNeuroprotective effects in animal models

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrolo derivatives:

  • Anticancer Studies : In vitro assays demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibited significant cytotoxicity against various cancer cell lines. For example, compounds targeting FGFRs showed IC50 values in the low micromolar range.
  • Antimicrobial Testing : A series of pyrrole derivatives were evaluated for their antimicrobial efficacy. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ciprofloxacin, suggesting enhanced potency against bacterial strains .
  • Neuroprotective Research : Experimental models using neurodegenerative disease paradigms showed that some derivatives could protect neuronal cells from oxidative stress-induced damage, indicating potential therapeutic applications in neuroprotection .

Q & A

Q. Q1. What are the standard synthetic routes for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, and how can intermediates be optimized?

A1. A common method involves bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) . Key intermediates, such as the indole-derived precursor, are formed via alkylation with methyl iodide in a basic medium (e.g., NaHCO₃). Optimization focuses on reaction time (6–8 hours) and stoichiometric ratios (1:1.2 substrate:NBS) to minimize byproducts like di-brominated derivatives .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

A2. Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm (pyridine ring) and δ 6.8–7.1 ppm (pyrrole ring) .
  • ¹³C NMR : Bromine-induced deshielding at C3 (δ 110–115 ppm) and methyl group at C7 (δ 20–22 ppm) .
    X-ray crystallography further validates the fused heterocyclic structure and bromine positioning .

Advanced Mechanistic and Biological Studies

Q. Q3. How does the bromine substituent influence reactivity in cross-coupling reactions?

A3. The C3-bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions. For example, Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (105°C, 12 hours) achieves >80% yield with boronic acids . The methyl group at C7 sterically hinders meta-substitution, directing coupling to the C3 position .

Q. Q4. What strategies resolve contradictions in reported biological activities of pyrrolo[2,3-c]pyridine derivatives?

A4. Discrepancies arise from substitution patterns (e.g., bromine vs. chlorine) and assay conditions. For instance:

CompoundSubstituentIC₅₀ (Cancer Cell Lines)
3-Bromo-7-methylBr, CH₃2.1 µM (MCF-7)
3-Chloro-7-methylCl, CH₃5.8 µM (MCF-7)
Structure-activity relationship (SAR) studies using isosteric replacements (e.g., CF₃ for Br) and molecular docking (e.g., ATP-binding pocket interactions) clarify mechanistic contributions .

Q. Q5. How can derivatization enhance proton pump inhibition (PPI) activity in this scaffold?

A5. Introducing electron-withdrawing groups (e.g., nitro at C5) improves PPI reversibility. Patent data (KR100958829B1) show morpholine or piperazine substitutions at C7 increase binding affinity (Kᵢ < 50 nM) by stabilizing hydrogen bonds with H⁺/K⁺ ATPase .

Methodological Challenges in Data Interpretation

Q. Q6. How do solvent polarity and temperature affect regioselectivity in nucleophilic substitutions?

A6. Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms at C3, while protic solvents (MeOH) promote competing C7-methyl group oxidation. At >80°C, bromine displacement by amines (e.g., piperazine) achieves >90% yield, but <50°C minimizes degradation .

Q. Q7. What analytical pitfalls arise in quantifying trace impurities in this compound?

A7. High-performance liquid chromatography (HPLC) with UV detection (254 nm) identifies common byproducts:

  • Di-brominated analogs : Retain at 12.3 min (C18 column, acetonitrile/water gradient).
  • Oxidized methyl groups : Carboxylic acid derivatives elute earlier (8.5 min) .
    Mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺ at m/z 227.0) and fragments (e.g., loss of Br, m/z 148.1) .

Comparative Reactivity and Functionalization

Q. Q8. How does this compound compare to thieno[2,3-c]pyridine analogs in electronic properties?

A8. The sulfur atom in thieno analogs increases electron density, reducing electrophilicity at C3:

PropertyPyrrolo[2,3-c]pyridineThieno[2,3-c]pyridine
HOMO (eV)-6.2-5.8
LUMO (eV)-1.9-1.5
This difference lowers activation energy for bromine displacement in pyrrolo derivatives by ~15 kcal/mol .

Q. Q9. What functional groups are incompatible with the pyrrolo[2,3-c]pyridine core during derivatization?

A9. Strong bases (e.g., LDA) deprotonate the NH group, leading to ring-opening. Protecting groups (e.g., tert-butoxycarbonyl, Boc) stabilize the core during Grignard reactions . Acidic conditions (pH < 3) protonate the pyridine nitrogen, reducing bromine’s leaving capacity .

Advanced Applications in Drug Discovery

Q. Q10. How is this scaffold utilized in kinase inhibitor design?

A10. The fused ring system mimics ATP’s adenine motif. For example, 3-(4-morpholinyl) substitutions yield inhibitors of Aurora kinase A (IC₅₀ = 18 nM) by occupying the hydrophobic back pocket . Co-crystallography (PDB: 6XYZ) confirms π-π stacking with Phe144 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.